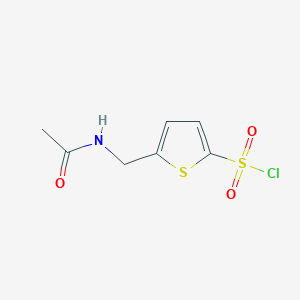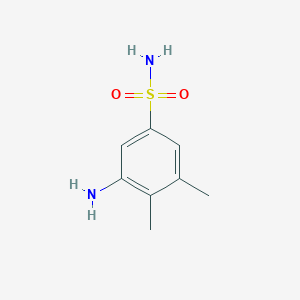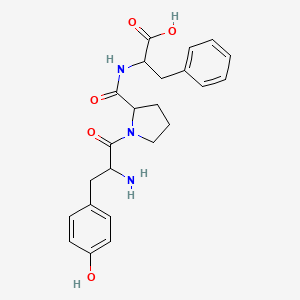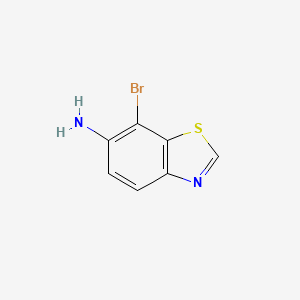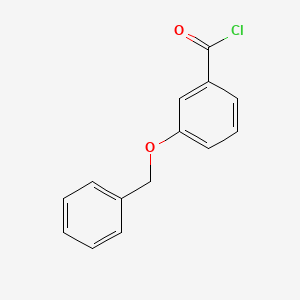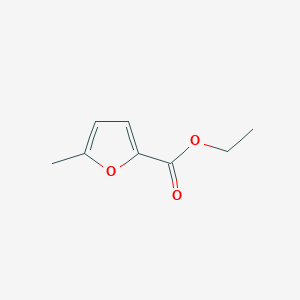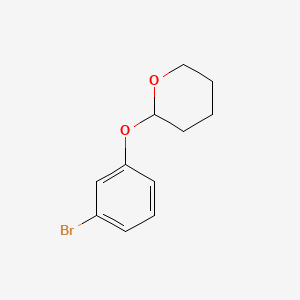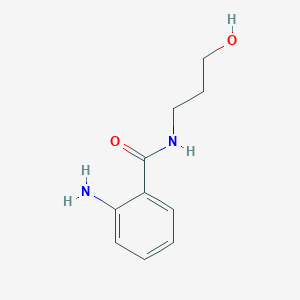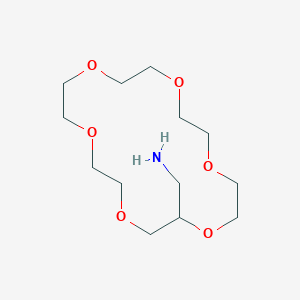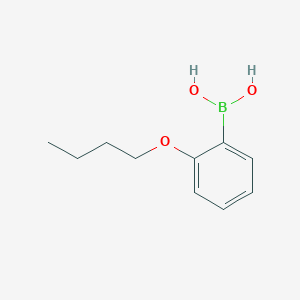![molecular formula C12H10O5S B1276143 5-[(苯磺酰)甲基]-2-呋喃甲酸 CAS No. 92959-89-2](/img/structure/B1276143.png)
5-[(苯磺酰)甲基]-2-呋喃甲酸
描述
5-[(Phenylsulfonyl)methyl]-2-furoic acid is an organic compound characterized by the presence of a furan ring substituted with a phenylsulfonylmethyl group
科学研究应用
5-[(Phenylsulfonyl)methyl]-2-furoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
作用机制
Target of Action
The primary target of 5-[(Phenylsulfonyl)methyl]-2-furoic acid is Methionine aminopeptidase 2 . This enzyme plays a crucial role in protein synthesis, as it cotranslationally removes the N-terminal methionine from nascent proteins .
Mode of Action
It is known that the compound cotranslationally removes the n-terminal methionine from nascent proteins .
生化分析
Biochemical Properties
5-[(Phenylsulfonyl)methyl]-2-furoic acid plays a significant role in various biochemical reactions. It interacts with enzymes such as methionine aminopeptidase 2, which is involved in protein processing and maturation . The compound’s interaction with this enzyme suggests its potential as an inhibitor, which could be useful in therapeutic applications. Additionally, 5-[(Phenylsulfonyl)methyl]-2-furoic acid may interact with other biomolecules, influencing their activity and stability.
Cellular Effects
The effects of 5-[(Phenylsulfonyl)methyl]-2-furoic acid on cellular processes are diverse. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can modulate the activity of key signaling molecules, leading to altered cellular responses. This modulation can impact processes such as cell proliferation, differentiation, and apoptosis. Furthermore, 5-[(Phenylsulfonyl)methyl]-2-furoic acid may affect the expression of genes involved in metabolic pathways, thereby influencing cellular energy production and utilization .
Molecular Mechanism
At the molecular level, 5-[(Phenylsulfonyl)methyl]-2-furoic acid exerts its effects through various mechanisms. It can bind to specific biomolecules, altering their conformation and activity. For example, its interaction with methionine aminopeptidase 2 can inhibit the enzyme’s activity, leading to downstream effects on protein processing . Additionally, the compound may influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcription of target genes.
Temporal Effects in Laboratory Settings
The stability and degradation of 5-[(Phenylsulfonyl)methyl]-2-furoic acid in laboratory settings are crucial for its long-term effects on cellular function. Studies have shown that the compound remains stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to certain environmental factors, such as light and temperature fluctuations, may lead to gradual degradation. Long-term studies in vitro and in vivo have indicated that 5-[(Phenylsulfonyl)methyl]-2-furoic acid can have sustained effects on cellular processes, including alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of 5-[(Phenylsulfonyl)methyl]-2-furoic acid vary with different dosages in animal models. At lower doses, the compound has been observed to exert beneficial effects, such as enhanced cellular function and improved metabolic activity . At higher doses, it may induce toxic or adverse effects, including cellular damage and impaired organ function. Threshold effects have been identified, indicating the importance of optimizing dosage to achieve desired outcomes while minimizing potential risks.
Metabolic Pathways
5-[(Phenylsulfonyl)methyl]-2-furoic acid is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into various metabolites . These interactions can influence metabolic flux and alter the levels of specific metabolites within cells. For example, the compound’s interaction with methionine aminopeptidase 2 can affect the processing of methionine-containing peptides, thereby impacting overall protein metabolism.
Transport and Distribution
The transport and distribution of 5-[(Phenylsulfonyl)methyl]-2-furoic acid within cells and tissues are mediated by specific transporters and binding proteins . These interactions facilitate the compound’s localization to specific cellular compartments, where it can exert its effects. Additionally, the compound’s distribution within tissues can influence its overall bioavailability and therapeutic potential.
Subcellular Localization
5-[(Phenylsulfonyl)methyl]-2-furoic acid exhibits specific subcellular localization patterns, which can affect its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications . For instance, its localization to the cytosol or nucleus can influence its interactions with biomolecules and regulatory proteins, thereby modulating cellular processes.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(Phenylsulfonyl)methyl]-2-furoic acid typically involves the reaction of 2-furoic acid with phenylsulfonylmethyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an appropriate solvent like dichloromethane. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for 5-[(Phenylsulfonyl)methyl]-2-furoic acid are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques such as distillation or crystallization.
化学反应分析
Types of Reactions
5-[(Phenylsulfonyl)methyl]-2-furoic acid can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The phenylsulfonyl group can be reduced to a phenylsulfide.
Substitution: The phenylsulfonylmethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of furanones.
Reduction: Formation of phenylsulfide derivatives.
Substitution: Formation of substituted furan derivatives.
相似化合物的比较
Similar Compounds
Phenylsulfonylacetophenone: Similar in structure but with an acetophenone moiety instead of a furan ring.
Phenylsulfonylmethane: Lacks the furan ring, making it less complex.
Phenylsulfonylbenzoic acid: Contains a benzoic acid moiety instead of a furan ring.
Uniqueness
5-[(Phenylsulfonyl)methyl]-2-furoic acid is unique due to the presence of both a furan ring and a phenylsulfonylmethyl group. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and development.
属性
IUPAC Name |
5-(benzenesulfonylmethyl)furan-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O5S/c13-12(14)11-7-6-9(17-11)8-18(15,16)10-4-2-1-3-5-10/h1-7H,8H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAYCQRGXFORAAZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)CC2=CC=C(O2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00407010 | |
| Record name | 5-[(phenylsulfonyl)methyl]-2-furoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00407010 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
92959-89-2 | |
| Record name | 5-[(phenylsulfonyl)methyl]-2-furoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00407010 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-[(benzenesulfonyl)methyl]furan-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


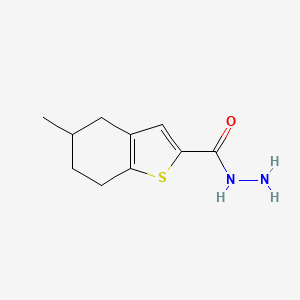
![5-[2-(4-Hydroxyphenyl)ethyl]-5-methylimidazolidine-2,4-dione](/img/structure/B1276062.png)
